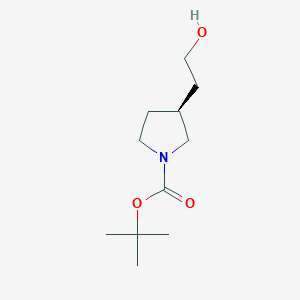

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

CAS No.: 389889-72-9

Cat. No.: VC3347149

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 389889-72-9 |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | OYRWWTPZWOPIOO-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)CCO |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCO |

Introduction

Chemical Properties and Structure

Molecular Identification and Characterization

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is characterized by a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol. This compound is registered under CAS Number 389889-72-9, serving as its unique identifier in chemical databases and literature. The IUPAC name, tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, precisely describes its structural features and stereochemical configuration.

| Property | Value |

|---|---|

| Chemical Name | (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

| CAS Number | 389889-72-9 |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |

| Standard InChIKey | OYRWWTPZWOPIOO-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@HCCO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCO |

| PubChem Compound ID | 29942053 |

Synthesis Methods

Asymmetric Synthesis Strategies

The synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate requires strategies that ensure the formation of the correct stereoisomer. Various approaches have been developed to establish the (S) configuration at the 3-position of the pyrrolidine ring. These methods can be broadly categorized into:

-

Chiral Auxiliary-Based Methods: These approaches involve the temporary attachment of a chiral auxiliary to direct the stereochemical outcome of subsequent transformations.

-

Asymmetric Catalysis: Using chiral catalysts to promote stereoselective reactions, such as asymmetric hydrogenation or nucleophilic addition.

-

Biocatalytic Methods: Employing enzymes to perform stereoselective transformations.

-

Resolution Techniques: Separating racemic mixtures through formation of diastereomeric derivatives or using chiral chromatography.

Recent research has focused on optimizing these methods to improve yield, stereoselectivity, and sustainability. The synthesis typically involves asymmetric synthesis techniques to establish the (S) configuration, using chiral auxiliaries or catalysts in reactions such as nucleophilic substitution or asymmetric hydrogenation.

Recent Advances in Synthesis Optimization

Recent studies have focused on optimizing the synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate to improve various aspects of the process. These advancements include:

-

Development of more efficient catalytic systems for asymmetric transformations

-

Application of continuous flow chemistry to improve process efficiency and scalability

-

Utilization of green chemistry principles to reduce environmental impact

-

Implementation of one-pot or telescoped reaction sequences to minimize isolation and purification steps

These improvements aim to make the production of this valuable chiral building block more efficient, economical, and environmentally sustainable. Studies have explored the use of different chiral catalysts and reaction conditions to achieve higher selectivity and efficiency.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

(S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various compounds with biological and pharmaceutical relevance. Its utility as a building block stems from several key features:

-

The Boc-protected nitrogen allows for selective functionalization of other parts of the molecule without affecting the amine.

-

The defined stereocenter at the 3-position provides a fixed point of chirality that can influence the stereochemical outcome of subsequent transformations.

-

The hydroxyethyl side chain offers a functional handle for further elaboration through various chemical transformations.

-

The pyrrolidine ring itself is a common structural motif in numerous bioactive compounds.

These characteristics make it particularly valuable in the synthesis of complex molecules where stereochemical control is crucial. The compound's applications include the preparation of pharmaceuticals and other biologically active compounds, leveraging its unique structural features.

Structure-Activity Relationship Studies

In medicinal chemistry, (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate and its derivatives provide valuable insights into structure-activity relationships (SAR). The defined stereochemistry at the 3-position allows researchers to evaluate the impact of spatial arrangement on biological activity.

SAR studies typically involve:

-

Synthesizing a series of analogs with variations in the hydroxyethyl side chain

-

Evaluating the biological activity of each analog against specific targets

-

Determining the optimal configuration and substitution pattern for desired activity

-

Using computational modeling to understand molecular interactions with biological targets

These studies help medicinal chemists optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The Boc-protected pyrrolidine scaffold allows for selective modification of the molecule to optimize drug-like properties.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

To better understand the unique properties and applications of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, it is instructive to compare it with structurally related compounds. The table below presents a comparative analysis of several analogs:

These structural analogs share the common feature of a pyrrolidine ring with a Boc protecting group but differ in the position and nature of the substituents. These differences can significantly impact their physical properties, chemical reactivity, and biological activity.

Structure-Activity Relationship (SAR) Comparisons

The structural differences among these analogs provide valuable insights into structure-activity relationships. For instance:

-

The position of the hydroxyethyl group (2-position vs. 3-position) can affect the spatial orientation of the molecule and its interaction with biological targets.

-

The presence of additional functional groups, such as a second hydroxyl group or an amino group, can alter hydrogen bonding patterns and pharmacokinetic properties.

-

The incorporation of heteroatoms like sulfur can modify the electronic properties and metabolic stability of the compound.

These comparisons help researchers understand the critical structural features required for specific biological activities and guide the design of more effective compounds for various applications.

Current Research and Future Directions

Recent Research Findings

Recent research involving (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has primarily focused on optimizing its synthesis and exploring its applications as a building block in organic synthesis. Key research findings include:

-

Development of improved methods for establishing the (S) configuration at the 3-position with high enantioselectivity

-

Investigation of new catalytic systems for the efficient synthesis of this compound and related derivatives

-

Exploration of its utility in the preparation of biologically active compounds

-

Studies on the structure-activity relationships of derivatives containing this scaffold

These research efforts continue to expand our understanding of the compound's properties and potential applications. Recent studies have focused on optimizing the synthesis to improve yield and enantiopurity, exploring the use of different chiral catalysts and reaction conditions to achieve higher selectivity and efficiency.

Future Research Directions

Based on current trends in organic synthesis and medicinal chemistry, several promising directions for future research involving (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be identified:

-

Development of sustainable and scalable synthetic routes using green chemistry principles

-

Exploration of its potential as a scaffold for the design of novel therapeutic agents

-

Investigation of its utility in the synthesis of peptidomimetics and other biologically relevant molecules

-

Application of computational methods to predict and optimize the properties of derivatives

-

Exploration of new chemical transformations that can be applied to this compound to access diverse structural analogs

These research directions reflect the ongoing interest in chiral building blocks for the synthesis of complex molecules with defined stereochemistry.

Challenges and Opportunities

Despite the significant progress in the synthesis and applications of (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, several challenges and opportunities remain:

-

Challenge: Developing cost-effective and scalable methods for asymmetric synthesis that are suitable for industrial applications.

Opportunity: Exploration of new catalytic systems and process intensification approaches. -

Challenge: Expanding the scope of transformations that can be applied to this compound while preserving its stereochemical integrity.

Opportunity: Investigation of selective functionalization methods and protecting group strategies. -

Challenge: Identifying novel biological targets for derivatives of this compound.

Opportunity: Collaboration between synthetic chemists and biologists to explore the therapeutic potential of new analogs. -

Challenge: Balancing synthetic efficiency with environmental considerations.

Opportunity: Implementation of green chemistry principles and sustainable processes.

Addressing these challenges will contribute to the continued advancement of the field and expand the utility of this valuable chiral building block.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume